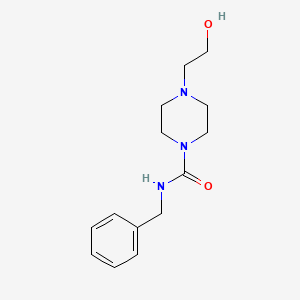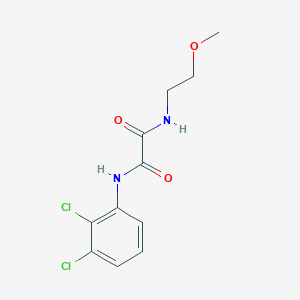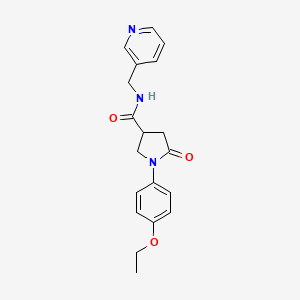
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide, also known as BHPC, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHPC is a piperazine derivative that has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects.
作用機序
The exact mechanism of action of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide may act by modulating the activity of ion channels in the brain, which are involved in the transmission of electrical signals. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting that it may be a potential treatment for this condition. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to reduce pain and inflammation in animal models of these conditions, suggesting that it may be a potential treatment for pain and inflammation as well.
実験室実験の利点と制限
One advantage of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is that it has been extensively studied for its potential therapeutic applications, and there is a significant amount of data available on its pharmacological properties. This makes it a valuable tool for researchers studying the mechanisms of epilepsy, pain, and inflammation. However, one limitation of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in animal models of epilepsy, pain, and inflammation. Another direction is to conduct human clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide and its biochemical and physiological effects.
合成法
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting benzylpiperazine with ethylene oxide. The final step involves the reaction of the resulting 4-(2-hydroxyethyl)-1-piperazinecarboxamide with benzyl bromide to yield N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide.
科学的研究の応用
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties in animal models of epilepsy, suggesting that it may be a potential treatment for this condition. N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide has also been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation, suggesting that it may be a potential treatment for these conditions as well.
特性
IUPAC Name |
N-benzyl-4-(2-hydroxyethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-11-10-16-6-8-17(9-7-16)14(19)15-12-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFDKBAIDHOSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)

![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
![1-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}piperidine hydrochloride](/img/structure/B5293757.png)
![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)


![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
![N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5293811.png)
![2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5293817.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)